molecular formula C25H23N5O3 B2929432 Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251691-45-8

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2929432
CAS No.: 1251691-45-8
M. Wt: 441.491
InChI Key: AZJKMXIAIMUMBY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:

  • A methyl ester at the 7-position.
  • A phenyl group at the 3-position.
  • A 4-(pyridin-2-yl)piperazinyl group at the 2-position, enhancing solubility and interaction with biological targets.

Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity. The pyridinyl-piperazine substituent may facilitate interactions with receptors or enzymes, while the methyl ester could serve as a prodrug precursor for improved bioavailability.

Properties

IUPAC Name

methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-33-24(32)18-10-11-20-21(17-18)27-25(30(23(20)31)19-7-3-2-4-8-19)29-15-13-28(14-16-29)22-9-5-6-12-26-22/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKMXIAIMUMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction using pyridine and an appropriate leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinazolines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Substituted piperazine or pyridine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and its potential use in drug development.

    Biochemistry: It is used in studies to understand the interaction of quinazoline derivatives with enzymes and receptors.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can affect cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Quinazoline-Based Derivatives

The quinazoline core is shared with anticancer and antimicrobial agents. Key differentiating features include:

  • Substituent Diversity : The target compound’s 4-oxo group and pyridinyl-piperazine side chain distinguish it from simpler quinazolines (e.g., methotrexate), which lack extended heterocyclic substitutions.
  • Ester vs. Carboxylic Acid : The methyl ester at position 7 contrasts with compounds like raltitrexed, which feature carboxylate groups. Esters typically enhance membrane permeability but require hydrolysis for activation.

Piperazine-Containing Compounds

Piperazine is a common pharmacophore in drug design. Comparisons include:

  • Ofloxacin N-Oxide Hydrochloride (): A fluoroquinolone antibiotic with a piperazine-linked benzoxazine core. While both compounds incorporate piperazine, the target’s pyridinyl-piperazine and quinazoline core suggest divergent biological targets (e.g., kinase inhibition vs. bacterial DNA gyrase binding). The absence of a fluorine atom in the target compound further differentiates its mechanism .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazopyridine derivative shares ester groups and aryl substitutions.

Ester-Functionalized Compounds

  • Diethyl Ester Analogs (): The diethyl ester in ’s compound increases molecular weight (MW: ~517 g/mol) compared to the target’s methyl ester (estimated MW: ~430–450 g/mol). Diethyl esters may slow hydrolysis rates, delaying prodrug activation .
  • Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves lipophilicity (higher logP) relative to carboxylic acid derivatives (e.g., ofloxacin), enhancing passive diffusion across biological membranes.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate (Target) Quinazoline Methyl ester (C7), phenyl (C3), 4-oxo, pyridinyl-piperazine ~430–450 (estimated) Potential kinase inhibitor; prodrug design via ester hydrolysis
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Diethyl esters (C5, C6), nitro (C7), cyano (C8), phenethyl (C3) 517.54 Electron-deficient nitro group; IR: 1745 cm⁻¹ (ester C=O)
Ofloxacin N-Oxide Hydrochloride Benzoxazine Piperazine (N1), carboxylic acid (C6), fluorine (C9) 401.80 (free base) Fluoroquinolone antibiotic; targets DNA gyrase

Research Implications

  • Biological Activity : The target compound’s pyridinyl-piperazine group may enhance binding to kinases or neurotransmitter receptors, warranting enzymatic assays.
  • Synthetic Feasibility : The diastereoselective synthesis methods described in for imidazopyridines could inspire analogous routes for quinazoline derivatives.
  • Prodrug Potential: Comparative studies with ester-containing drugs (e.g., oseltamivir) may clarify hydrolysis rates and metabolic activation pathways.

Biological Activity

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C25_{25}H23_{23}N5_{5}O3_{3}
Molecular Weight 441.5 g/mol
CAS Number 1251691-45-8

The structure includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine and pyridine moiety enhances its potential for receptor interaction and biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that methyl 4-oxo-3-phenyl derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its use in treating conditions characterized by chronic inflammation .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of methyl 4-oxo derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of related quinazoline compounds. The study revealed that these compounds could effectively inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for their anti-inflammatory action .

Biological Activity Summary Table

Biological ActivityObserved EffectReference
Anticancer Inhibition of cell growth
Anti-inflammatory Reduced cytokine production
Antimicrobial Activity against bacteria

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